molecular formula C18H13ClF2N2O2S B8576042 6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine CAS No. 820222-88-6

6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine

Cat. No. B8576042
Key on ui cas rn: 820222-88-6
M. Wt: 394.8 g/mol
InChI Key: VRVDRGHVYQVVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932271B2

Procedure details

To an ethanol (5 ml) solution of t-butyl[6-[(4-chlorophenylsulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-yl]carbamate (370 mg, 0.748 mmol) was added concentrated hydrochloric acid (5 ml). The resulting mixture was stirred at room temperature for 6 hours. The reaction mixture was concentrated under reduced pressure. To the residue thus obtained was added ethyl acetate. The resulting mixture was washed sequentially with saturated sodium bicarbonate and brine. The organic layer thus obtained was dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (210 mg, 0.537 mmol, 71%) as a white powder.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
t-butyl[6-[(4-chlorophenylsulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-yl]carbamate
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
C(O)C.C(OC(=O)[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]([S:26]([C:29]2[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=2)(=[O:28])=[O:27])[C:18]2[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:19]=2[F:25])[N:12]=1)(C)(C)C.Cl>C(OCC)(=O)C>[Cl:35][C:32]1[CH:33]=[CH:34][C:29]([S:26]([CH:17]([C:18]2[CH:23]=[C:22]([F:24])[CH:21]=[CH:20][C:19]=2[F:25])[C:13]2[N:12]=[C:11]([NH2:10])[CH:16]=[CH:15][CH:14]=2)(=[O:28])=[O:27])=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
t-butyl[6-[(4-chlorophenylsulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-yl]carbamate
Quantity
370 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)C(C1=C(C=CC(=C1)F)F)S(=O)(=O)C1=CC=C(C=C1)Cl)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue thus obtained
WASH
Type
WASH
Details
The resulting mixture was washed sequentially with saturated sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(C1=CC=CC(=N1)N)C1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.537 mmol
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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